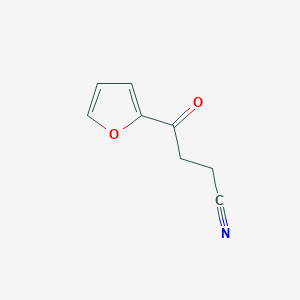

4-(2-Furyl)-4-oxobutanenitrile

Vue d'ensemble

Description

4-(2-Furyl)-4-oxobutanenitrile is an organic compound that features a furan ring attached to a butanenitrile moiety The furan ring is a five-membered aromatic ring containing one oxygen atom, which imparts unique chemical properties to the compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(2-Furyl)-4-oxobutanenitrile can be synthesized through several synthetic routes. One common method involves the reaction of furfural with malononitrile in the presence of a base, such as sodium ethoxide, to form the intermediate 4-(2-furyl)-3-buten-2-one. This intermediate can then be further reacted with hydrogen cyanide to yield this compound .

Another synthetic route involves the aldol condensation of furfural with acetone, followed by the addition of hydrogen cyanide. This method also produces the desired compound with good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The reactions are carried out in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Furyl)-4-oxobutanenitrile undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

Reduction: The nitrile group can be reduced to an amine or other nitrogen-containing functional groups.

Substitution: The hydrogen atoms on the furan ring can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Products include furan carboxylic acids and furan aldehydes.

Reduction: Products include primary amines and other nitrogen-containing compounds.

Substitution: Products include halogenated furans and alkylated furans.

Applications De Recherche Scientifique

4-(2-Furyl)-4-oxobutanenitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-(2-Furyl)-4-oxobutanenitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions in active sites .

Comparaison Avec Des Composés Similaires

4-(2-Furyl)-4-oxobutanenitrile can be compared with other furan derivatives, such as:

2-Furylacrylic acid: Similar in structure but with an acrylic acid moiety instead of a nitrile group.

Furfural: A simpler compound with an aldehyde group instead of a nitrile and ketone group.

2,5-Furandicarboxylic acid: Contains two carboxylic acid groups and is used as a monomer for producing bio-based polymers.

Activité Biologique

4-(2-Furyl)-4-oxobutanenitrile is an organic compound notable for its unique structure, which includes a furan ring and a nitrile functional group attached to a butanone backbone. Its molecular formula is C₇H₅N₁O₂, and it has been investigated for various biological activities, particularly its potential as an anticancer and antimicrobial agent. This article reviews the biological activity of this compound, supported by data tables and research findings.

The biological activity of this compound is largely attributed to its ability to act as a Michael acceptor in conjugate addition reactions. This mechanism allows it to interact with nucleophiles at the β-carbon position, facilitated by the stabilizing effects of the nitrile and carbonyl groups. Such interactions are significant in drug design, as they can lead to the modification of biomolecules, potentially resulting in therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. In vitro studies have shown that this compound can significantly reduce cell viability in cancerous cells through mechanisms involving cell cycle arrest and apoptosis induction.

Case Study: Apoptosis Induction

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.

- Apoptotic Markers : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2).

- Mechanism Insight : The compound was found to activate caspase pathways, leading to programmed cell death.

| Concentration (µM) | Cell Viability (%) | Bax Expression | Bcl-2 Expression |

|---|---|---|---|

| 0 | 100 | Low | High |

| 10 | 75 | Moderate | Moderate |

| 25 | 50 | High | Low |

| 50 | 20 | Very High | Very Low |

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for antimicrobial properties . It has shown effectiveness against various bacterial strains, indicating its potential use in pharmaceuticals.

Research Findings on Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus:

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 100 µg/mL for tested strains.

- Mechanism : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

Synthetic Routes and Applications

Several synthetic routes have been developed for producing this compound. These methods are crucial for obtaining the compound in sufficient quantities for biological testing:

- Condensation Reactions : Involves the reaction between furan derivatives and appropriate nitriles.

- Michael Addition : Utilizes Michael acceptors to form the desired compound through nucleophilic addition.

Propriétés

IUPAC Name |

4-(furan-2-yl)-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRONFAVNHGEYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366474 | |

| Record name | 4-(2-furyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17960-37-1 | |

| Record name | 4-(2-furyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(furan-2-yl)-4-oxobutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main chemical transformation described in the research papers regarding 4-(2-Furyl)-4-oxobutanenitriles?

A1: The research papers describe a method for synthesizing methyl 2-alkyl-3-cyanopropanoates using ruthenium tetroxide-catalyzed oxidation of 3-alkyl-4-(2-furyl)-4-oxobutanenitriles. [, ] This reaction effectively cleaves the furan ring and forms a new ester group, providing a valuable synthetic route to these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.